bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride
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Description
Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride has been investigated for its potential as an anticancer agent. Compounds containing a pyrrolopyridine scaffold, similar to this compound, have shown inhibitory effects against kinases involved in cancer progression . Further research explores its mechanism of action and efficacy in specific cancer types.
- The pyrrolidine ring structure has been associated with anti-inflammatory and antiarthritic effects. Researchers have identified pyrrolo[3,2-c]pyridine derivatives as promising candidates for both anti-inflammatory and antiarthritic drug development . Understanding the molecular pathways involved can guide therapeutic strategies.
- A related compound, Pd(II)@PyPDA:β-CD , synthesized from bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide), serves as a homogeneous, eco-friendly, and reusable catalyst for transfer hydrogenation reactions . Investigating its catalytic activity and applications in green chemistry is an active area of research.
- Researchers have explored the synthetic versatility of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) derivatives. For instance, they have used N-(pyridin-2-yl)imidates (a precursor) for facile conversion into other N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . These heterocycles find applications in drug discovery and materials science.
- The stereogenicity of carbons in the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins . Understanding these relationships informs drug design strategies.
- Some related compounds have demonstrated anti-fibrotic properties by affecting collagen synthesis. For example, pyrrolo[3,2-c]pyridine derivatives inhibit collagen production . Investigating bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) in this context could provide insights into fibrosis-related diseases.
Anticancer Therapy
Anti-inflammatory and Anti-arthritic Properties
Catalysis and Green Chemistry
Heterocyclic Synthesis
Stereochemistry and Drug Design
Collagen Synthesis Modulation
properties
IUPAC Name |
N-pyridin-2-ylpyrrolidine-3-carboxamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3O.3ClH/c2*14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;;/h2*1-3,5,8,11H,4,6-7H2,(H,12,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOJZDXNUNAULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC=CC=N2.C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride(2:3) |
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